methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of indole, pyrrole, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can then undergo further transformations to incorporate the pyrrole and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its role as a potential inhibitor or activator of biological pathways.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The indole moiety, for example, is known to bind to various receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan.
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid.
Phenyl derivatives: Compounds containing the phenyl group, such as benzene and toluene.
Uniqueness
Methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of indole, pyrrole, and phenyl groups, which confer a distinct set of chemical and biological properties
Biological Activity
The compound methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of various precursors, including N-methyl-4-piperidone and 4-methylsulfanyl-benzaldehyde, followed by cyclization processes. The structural formula can be represented as follows:
The presence of the pyrrole ring is significant as it is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Research has demonstrated that pyrrole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown moderate anti-tumor properties against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrrole exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of pyrrole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Study 1: Anticancer Activity
In a study conducted on various pyrrole derivatives, the compound this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an alternative treatment option .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that this compound showed promising results in inhibiting bacterial growth, particularly against resistant strains .
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-(4-methylsulfanylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-12-17(22(26)27-2)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(28-3)11-9-13/h4-11,18,23H,1-3H3,(H,24,25) |
InChI Key |
QCMUNRMEKALFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)SC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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